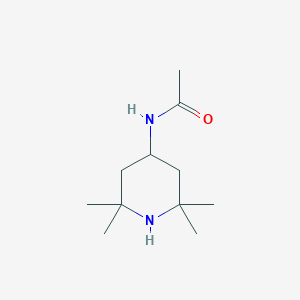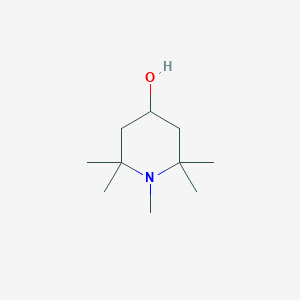
Ardisiphenol A
Übersicht
Beschreibung
Ardisiphenol A is a novel alk(en)ylphenol isolated from the fruits of Ardisia colorata, identified along with other alk(en)ylresorcinols. This compound has garnered attention for its significant scavenging activities towards radicals and cytotoxicities against certain cancer cell lines, highlighting its potential in antioxidant and anticancer applications (Sumino, Sekine, Ruangrungsi, & Ikegami, 2001).
Synthesis Analysis
The synthesis of Ardisiphenol A involves isolating it from the fruits of Ardisia colorata. The process utilizes NMR and MS/MS analyses for structure determination, emphasizing the natural extraction and identification methods employed to obtain this compound. While specific synthesis details are not provided, the focus is on the isolation from natural sources (Sumino et al., 2001).
Molecular Structure Analysis
The molecular structure of Ardisiphenol A was elucidated using NMR and MS/MS analyses, which determined its unique alk(en)ylphenol structure. This structural identification is crucial for understanding its biochemical activities and potential applications in pharmaceuticals and nutraceuticals. The exact details of its molecular structure include its specific alk(en)yl side chains, which contribute to its biological activities (Sumino et al., 2001).
Chemical Reactions and Properties
Ardisiphenol A exhibits significant scavenging activities towards the DPPH radical, indicating its potential as an antioxidant. Its chemical reactivity and interactions, particularly in radical scavenging, suggest its utility in mitigating oxidative stress and potentially contributing to anticancer properties. The compound's cytotoxicity against the murine breast cancer cell line FM3A further demonstrates its potential medicinal value (Sumino et al., 2001).
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Therapeutic Potential :
- Ardisia compounds, including Ardisiphenol A, are noted for their potential as therapeutic agents and have been used in clinical research (Kobayashi & de Mejia, 2005).
- Ardisiphenols, specifically from Ardisia colorata fruits, have demonstrated moderate scavenging activities against DPPH radicals and cytotoxicity against the murine breast cancer cell line, FM3A (Sumino et al., 2002).
Cancer Research and Chemopreventive Properties :
- Ardisiphenol D, a related compound, has shown significant effects in inducing apoptosis in human non-small-cell lung cancer A549 cells and suppressing tumor growth in nude mice (Zhao et al., 2014).
- Compounds from Ardisia sieboldii, including related Ardisiphenols, exhibit cytotoxic and anti-inflammatory activities, suggesting their potential in developing anticancer and anti-inflammatory drugs (Shahinozzaman et al., 2019).
Potential in Food and Phytopharmaceutical Products :
- The ethanolic extract of Ardisia elliptica leaves, containing Ardisiphenol A, shows promising antioxidant properties, making it a functional ingredient for food production or phytomedicinal products (Wong et al., 2020).
Other Pharmacological Activities :
- Ardisiphenols A-C isolated from Ardisia colorata fruits demonstrate antioxidant activities and cytotoxicities against a murine breast cancer cell line (Sumino et al., 2001).
- The methanolic extract of Ardisia solanacea leaves, which may contain Ardisiphenol A, shows powerful radical scavenging activity (Chandran et al., 2013).
Safety And Hazards
Zukünftige Richtungen
The future research directions for Ardisiphenol A could involve further exploration of its synthesis, understanding its mechanism of action, and investigating its potential therapeutic applications. Additionally, more research is needed to understand its physical and chemical properties, as well as its safety and hazards .
Eigenschaften
IUPAC Name |
(2,4-dihydroxy-6-pentadecylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(25)18-22(26)23(20)27-19(2)24/h17-18,25-26H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSHIDBWARFSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ardisiphenol A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



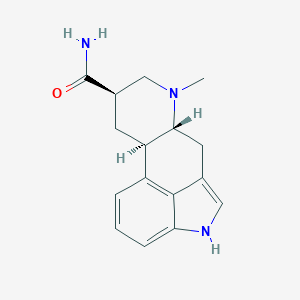
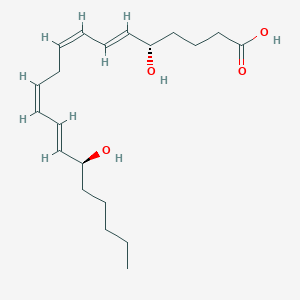
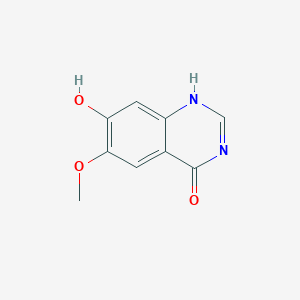
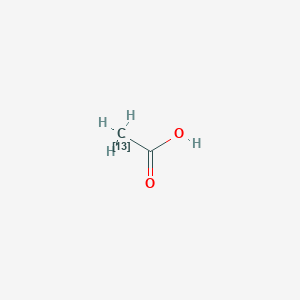
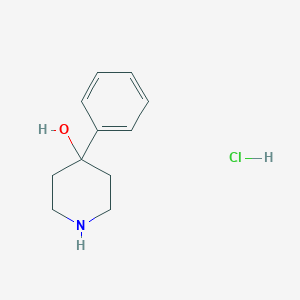
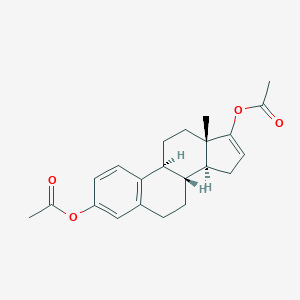
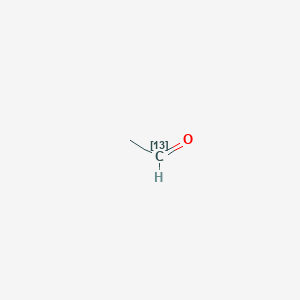
![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)
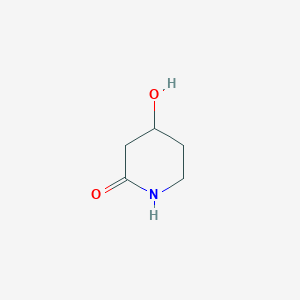
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
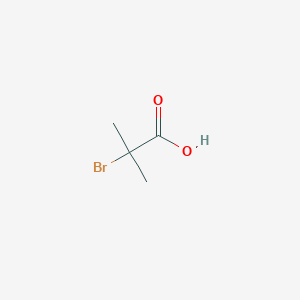
![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)
